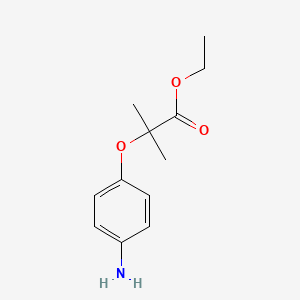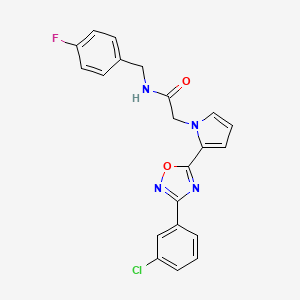![molecular formula C18H12F3N3O B2812490 2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile CAS No. 477867-64-4](/img/structure/B2812490.png)
2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is an organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-substituted quinoxaline ring, connected via an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative.
Formation of the Acetonitrile Moiety: The acetonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile reagent, such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)-2-pyridinyl]acetonitrile
- 2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)-2-pyrimidinyl]acetonitrile
- 2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)-2-pyrazinyl]acetonitrile
Uniqueness
2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is unique due to the presence of the quinoxaline ring, which imparts distinct biological activities and chemical properties compared to other similar compounds. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O/c1-25-12-8-6-11(7-9-12)13(10-22)16-17(18(19,20)21)24-15-5-3-2-4-14(15)23-16/h2-9,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZMRRBKFPEXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2812407.png)
![7-Methylbenzo[d][1,2,3]thiadiazole](/img/structure/B2812408.png)
![4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812410.png)
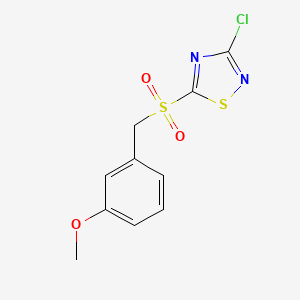
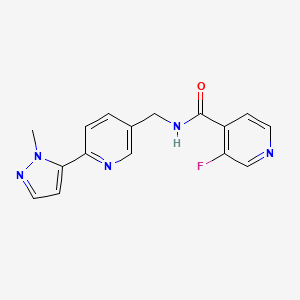
![3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2812415.png)
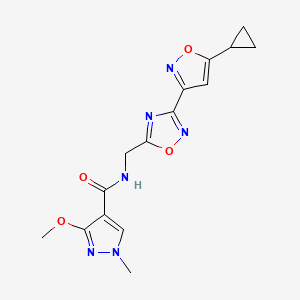
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2812419.png)
![4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812420.png)
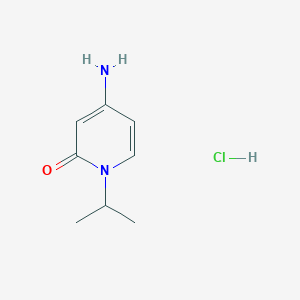
![2-(cyclopentylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2812425.png)
![6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2812426.png)
